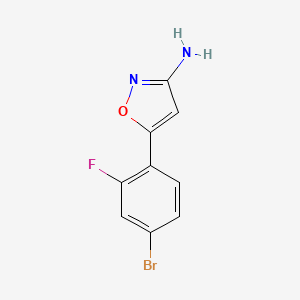
5-(4-Bromo-2-fluorophenyl)isoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromo-2-fluorophenyl)isoxazol-3-amine: is a five-membered heterocyclic molecule. It belongs to the isoxazole family, which plays a crucial role in drug discovery due to its prevalence in commercially available drugs . The compound’s structure consists of a bromine-substituted phenyl ring fused to an isoxazole ring, with a fluorine atom at the para position.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One notable approach involves metal-free methods to address the limitations associated with metal-catalyzed reactions. These drawbacks include high costs, toxicity, waste generation, and separation challenges .
Reaction Conditions:: The metal-free synthesis of 5-(4-Bromo-2-fluorophenyl)isoxazol-3-amine typically involves cycloaddition reactions. specific conditions may vary based on the chosen route.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often employ efficient synthetic strategies to access this compound.
Chemical Reactions Analysis
Reactivity:: 5-(4-Bromo-2-fluorophenyl)isoxazol-3-amine can undergo various reactions, including:
Cycloadditions: Formation of the isoxazole ring via (3 + 2) cycloaddition reactions.
Substitutions: Substitution reactions at the phenyl ring.
Functional Group Transformations: Oxidation, reduction, and other functional group modifications.
Bromine and Fluorine Sources: For halogenation.
Base and Acid Catalysts: To facilitate cyclization.
Hydrogenation Catalysts: For reduction.
Major Products:: The primary product is this compound itself, but byproducts may also form.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Pharmacophore Design: Incorporation into drug candidates.
Drug Discovery: Exploration of its pharmacological properties.
Biological Assays: Testing its effects on cellular targets.
Fine Chemicals:
Mechanism of Action
The precise mechanism by which 5-(4-Bromo-2-fluorophenyl)isoxazol-3-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
While this compound is unique due to its specific substitution pattern, it shares similarities with other isoxazoles. Notable related compounds include 3-aminomethylisoxazole and 5-aminoisoxazole .
Properties
Molecular Formula |
C9H6BrFN2O |
|---|---|
Molecular Weight |
257.06 g/mol |
IUPAC Name |
5-(4-bromo-2-fluorophenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H6BrFN2O/c10-5-1-2-6(7(11)3-5)8-4-9(12)13-14-8/h1-4H,(H2,12,13) |
InChI Key |
HTCJUOBZQIDRCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=CC(=NO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















